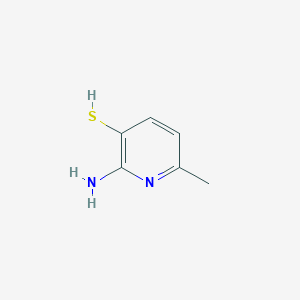

2-Amino-6-methylpyridine-3-thiol

CAS No.: 33761-31-8

Cat. No.: VC3801101

Molecular Formula: C6H8N2S

Molecular Weight: 140.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33761-31-8 |

|---|---|

| Molecular Formula | C6H8N2S |

| Molecular Weight | 140.21 g/mol |

| IUPAC Name | 2-amino-6-methylpyridine-3-thiol |

| Standard InChI | InChI=1S/C6H8N2S/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8) |

| Standard InChI Key | NHSTXGHYXQWIEN-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(C=C1)S)N |

| Canonical SMILES | CC1=NC(=C(C=C1)S)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-Amino-6-methylpyridine-3-thiol belongs to the pyridine family, featuring a six-membered aromatic ring with nitrogen at position 1. The substituents include:

-

Amino group (-NH): Positioned at carbon 2, enhancing electron density and enabling hydrogen bonding.

-

Methyl group (-CH): Located at carbon 6, contributing to steric effects and modulating solubility.

-

Thiol group (-SH): At carbon 3, providing nucleophilic reactivity and metal-binding capabilities.

The IUPAC name is 2-amino-6-methylpyridine-3-thiol, with synonyms such as 2-amino-6-methyl-3-mercaptopyridine and 3-mercapto-2-amino-6-methylpyridine .

Synthesis and Manufacturing

Two-Step Synthesis from 2-Amino-6-methylpyridine

A widely documented route involves bromination followed by thiolation :

-

Bromination: 2-Amino-6-methylpyridine reacts with bromine in acetic acid, yielding 3-bromo-2-amino-6-methylpyridine.

-

Thiolation: The brominated intermediate undergoes nucleophilic substitution with sodium hydrosulfide () under heating (5 hours, 80–100°C), producing the target thiol derivative.

This method achieves moderate yields (60–70%) and requires careful control of reaction conditions to avoid over-bromination .

One-Pot Ammonolysis and Hydrolysis

A patent by EP3162796A1 describes an alternative approach using 2-chloro-3-cyano-6-methylpyridine :

-

Ammonolysis: Treatment with aqueous ammonia (28%) at 170°C for 7 hours generates 2-amino-6-methylnicotinamide.

-

Base-mediated hydrolysis: Sodium hydroxide hydrolyzes the nitrile to a carboxylic acid, followed by acidification to precipitate 2-amino-6-methylnicotinic acid. Although this pathway primarily targets the carboxylic acid derivative, intermediate steps highlight the versatility of pyridine-thiol precursors in pharmaceutical synthesis .

Reactivity and Functionalization

Thiol-Disulfide Exchange

The -SH group undergoes oxidation to form disulfide linkages (), a reaction exploited in polymer cross-linking and drug delivery systems. For example, air oxidation in alkaline media produces dimeric species, which can be reduced back to thiols using agents like dithiothreitol (DTT) .

Metal Coordination

2-Amino-6-methylpyridine-3-thiol acts as a bidentate ligand, binding transition metals via the thiolate sulfur and pyridine nitrogen. Complexes with copper(II) and zinc(II) exhibit enhanced catalytic activity in oxidative coupling reactions .

Applications in Pharmaceutical Chemistry

Intermediate for Kinase Inhibitors

The parent compound, 2-amino-6-methylpyridine, is a key intermediate in synthesizing phosphatidylinositol 3-kinase (PI3Kα) inhibitors . Functionalization at the 3-position with thiol groups expands its utility in creating prodrugs with improved bioavailability.

Multicomponent Reactions (MCRs)

Recent studies utilize 2-amino-6-methylpyridine-3-thiol in pseudo-four-component reactions (4CR) with malononitrile and aldehydes to produce 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines . These derivatives show promise as α-glucosidase inhibitors for diabetes management .

Recent Advances and Future Directions

Green Synthesis Methods

Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (85–90%). Solvent-free conditions using ionic liquids further enhance sustainability .

Biomedical Applications

Ongoing research explores 2-amino-6-methylpyridine-3-thiol derivatives as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume